Stereochemistry Drives a >40‑Fold Difference in Calpain II Inhibition: (2S,3R) vs. (2S,3S) Scaffolds
A macrocyclic peptidomimetic aldehyde bearing an N‑terminal 4‑fluorophenylsulfonyl group and an Ile residue at the P2 position was evaluated against calpain II. When the P2 residue was changed from the (2S,3S)‑Ile (L‑isoleucine) configuration to the (2S,3R)‑Ile (L‑alloisoleucine) configuration, the IC₅₀ shifted from 45 nM to 2,000 nM—a 44‑fold loss in potency [1]. This result directly demonstrates that the (2S,3R) stereochemistry is not interchangeable with the more common (2S,3S) diastereomer in protease inhibitor design.
| Evidence Dimension | Calpain II inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2,000 nM (P2 residue bearing (2S,3R) configuration) |
| Comparator Or Baseline | 45 nM (same scaffold with (2S,3S)‑Ile at P2) |
| Quantified Difference | 44‑fold decrease in potency |
| Conditions | Recombinant human calpain II, fluorogenic substrate assay (Australian Journal of Chemistry, 2014) |
Why This Matters
For teams developing calpain‑targeted probes or inhibitors, the (2S,3R) isomer provides a critical negative‑control tool—or, conversely, a scaffold that avoids on‑target calpain activity when that is desired.
- [1] Pehere, A. D., & Abell, A. D. (2014). Ring closing metathesis and cross metathesis approaches to a new macrocyclic peptidomimetic aldehyde. Australian Journal of Chemistry, 67(9), 1257–1264. https://doi.org/10.1071/CH14192 View Source
